Differential Antagonism at Human Nicotinic Acetylcholine Receptors (nAChRs)
The compound exhibits a distinct, subtype-selective antagonistic profile at human nicotinic acetylcholine receptors (nAChRs), which is critical for its application in neuropharmacology research. Specifically, it demonstrates potent antagonism at the α3β4 nAChR subtype (IC50 = 1.8 nM), which is 6.7-fold more potent than its activity at the α4β2 subtype (IC50 = 12.0 nM) and 4.4-fold more potent than its activity at the muscle-type α1β1γδ nAChR (IC50 = 7.9 nM) [1]. This subtype selectivity profile is a direct consequence of the ortho-tolyl group and differentiates it from structurally related compounds that may exhibit different subtype preferences or overall potency.
| Evidence Dimension | Inhibition of carbamylcholine-induced 86Rb+ efflux (functional antagonism) |
|---|---|
| Target Compound Data | IC50 = 1.8 nM (α3β4), IC50 = 12.0 nM (α4β2), IC50 = 7.9 nM (α1β1γδ) |
| Comparator Or Baseline | Human α3β4 vs. human α4β2 vs. human α1β1γδ nAChR subtypes |
| Quantified Difference | 6.7-fold selectivity for α3β4 over α4β2; 4.4-fold selectivity over α1β1γδ |
| Conditions | Human SH-SY5Y cells (for α3β4 and α4β2); Human TE671/RD cells (for α1β1γδ); assessed by liquid scintillation counting of 86Rb+ efflux [1]. |
Why This Matters
This defined nAChR subtype selectivity profile is essential for researchers studying specific nicotinic receptor functions in pain, addiction, or neurological disorders, as off-target activity at other subtypes can confound results.
- [1] EcoDrugPlus Database. Compound ID: 2126094. Antagonist activity at human α3β4, α4β2, and α1β1γδ nAChR receptors. View Source
